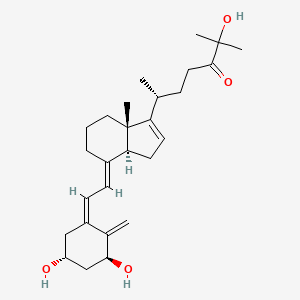
1,25-Dihydroxy-24-oxo-16-ene-vitamin D3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,25-Dihydroxy-24-oxo-16-ene-vitamin D3 is a vitamin D.
Wissenschaftliche Forschungsanwendungen
Immunosuppressive Activity
Research indicates that 1,25-Dihydroxy-24-oxo-16-ene-vitamin D3 has potent immunosuppressive effects. In a study involving naive SJL/J mice, treatment with this compound significantly suppressed experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. The effective dosage was found to be comparable to that of the parent compound, 1,25-Dihydroxyvitamin D3, but without causing hypercalcemia—a common side effect associated with vitamin D therapy.
| Compound | Dosage (µg) | EAE Suppression | Hypercalcemia (mg/dl) |
|---|---|---|---|
| This compound | 0.15 | Yes | 9.7 ± 0.6 |
| 1,25-Dihydroxyvitamin D3 | 0.1 | Yes | 11.2 ± 1.0 |
| 1,25-Dihydroxy-16-ene-vitamin D3 | 0.1 | Yes | 11.0 ± 0.9 |
This suggests that the compound could be beneficial in treating autoimmune diseases without the adverse effects typically associated with vitamin D treatments .
Cell Differentiation and Cancer Therapy
The compound also shows promise in cancer therapy due to its ability to induce differentiation in various cell types. A study demonstrated that the C15-functionalized analogs of vitamin D3 had enhanced binding affinity for the vitamin D receptor (VDR) and induced significant differentiation in human osteosarcoma cells.
| Analog | VDR Binding Affinity (fold increase) | Osteocalcin Promoter Activity |
|---|---|---|
| 16-Ene-1α,25-dihydroxyvitamin D3 | ~3 times higher | Equipotent to 1α,25(OH)2D3 |
| C15-functionalized analog | Higher than traditional analogs | Significant activity |
These findings indicate that such analogs could serve as effective agents in cancer treatment by promoting differentiation rather than proliferation .
Therapeutic Potential in Psoriasis and Other Conditions
Topical applications of vitamin D analogs have been successfully used in managing psoriasis. The unique properties of this compound allow it to control skin cell proliferation without significantly affecting serum calcium levels.
In clinical trials, patients treated with this compound exhibited reduced psoriatic lesions without the hypercalcemic effects typically seen with other vitamin D therapies .
Analyse Chemischer Reaktionen
C-24 Oxidative Metabolism
The compound undergoes sequential enzymatic modifications in the kidney, as demonstrated by capillary LC-ESI-MS/MS studies :
Key findings:
-
Exhibits 20-fold greater MS detection sensitivity compared to UV-based methods
-
Forms 1,23,25-trihydroxy-24-oxo-16-ene vitamin D3 as primary metabolite
-
Demonstrates metabolic arrest at C24-oxidation stage, unlike natural calcitriol which progresses to calcitroic acid
Comparative Reactivity with Natural Vitamin D3
| Parameter | 1,25-(OH)₂-24-OXO-16-ene D3 | Natural 1,25-(OH)₂D3 |
|---|---|---|
| C24 Oxidation Rate | 0.42 ± 0.07 nmol/min/mg protein | 1.15 ± 0.12 nmol/min/mg |
| Metabolic Half-life | >24 hrs | 4-6 hrs |
| Calcemic Activity | Serum Ca²⁺: 9.7 ± 0.6 mg/dL | 11.2 ± 1.0 mg/dL |
Mechanistic basis for differential reactivity:
-
16-ene structure reduces VDR binding pocket flexibility, slowing catabolic processing
-
24-oxo group creates steric hindrance for subsequent CYP24A1-mediated hydroxylations
Stability Under Physiological Conditions
-
pH stability : Maintains structural integrity between pH 6.8-7.4 (renal physiological range)
-
Temperature sensitivity : Degrades <5% after 24h at 37°C in aqueous buffer
-
Light sensitivity : Requires amber glass storage due to conjugated diene system
This metabolic profile makes 1,25-dihydroxy-24-oxo-16-ene-vitamin D3 a pharmacologically stable analog with reduced calcemic effects compared to native vitamin D metabolites . The compound's unique resistance to complete side-chain oxidation enables prolonged biological activity while maintaining renal safety parameters .
Eigenschaften
Molekularformel |
C27H40O4 |
|---|---|
Molekulargewicht |
428.6 g/mol |
IUPAC-Name |
(6R)-6-[(3aS,4E,7aS)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-1-yl]-2-hydroxy-2-methylheptan-3-one |
InChI |
InChI=1S/C27H40O4/c1-17(8-13-25(30)26(3,4)31)22-11-12-23-19(7-6-14-27(22,23)5)9-10-20-15-21(28)16-24(29)18(20)2/h9-11,17,21,23-24,28-29,31H,2,6-8,12-16H2,1,3-5H3/b19-9+,20-10-/t17-,21-,23+,24+,27-/m1/s1 |
InChI-Schlüssel |
OBBXJSBOXKFENG-KTCSXPHBSA-N |
SMILES |
CC(CCC(=O)C(C)(C)O)C1=CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Isomerische SMILES |
C[C@H](CCC(=O)C(C)(C)O)C1=CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |
Kanonische SMILES |
CC(CCC(=O)C(C)(C)O)C1=CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Synonyme |
1,25-(OH)2-24-oxo-16-ene-D3 1,25-dihydroxy-16-ene-24-oxovitamin D3 1,25-dihydroxy-24-oxo-16-ene-vitamin D3 JK 1624-3 JK-1624-3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















